5-Fluoro-1,3-benzoxazol-6-amine
Overview
Description
5-Fluoro-1,3-benzoxazol-6-amine: is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 5th position and an amine group at the 6th position of the benzoxazole ring imparts unique chemical properties to this compound.
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .
Result of Action
Given the lack of specific studies on this compound, it is difficult to predict its potential effects on cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of 5-fluoro-1,3-benzoxazol-6-amine is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1,3-benzoxazol-6-amine typically involves the cyclization of 2-aminophenol derivatives with appropriate fluorinated reagents. One common method is the reaction of 2-amino-4-fluorophenol with formic acid or formamide under acidic conditions to form the benzoxazole ring . The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. Catalysts such as metal catalysts or ionic liquid catalysts can be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-1,3-benzoxazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: 5-Fluoro-1,3-benzoxazol-6-amine is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of more complex molecules .
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development .
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases. Its fluorinated structure enhances its bioavailability and metabolic stability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings .
Comparison with Similar Compounds
- 5-Fluoro-1,3-benzoxazol-2-amine
- 6-Fluoro-1,3-benzoxazol-2-amine
- 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine
Comparison: Compared to other similar compounds, 5-Fluoro-1,3-benzoxazol-6-amine exhibits unique properties due to the specific positioning of the fluorine and amine groups. This positioning influences its reactivity and interaction with biological targets, making it distinct in its applications .
Properties
IUPAC Name |
5-fluoro-1,3-benzoxazol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLZZZQNYGMOIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC=N2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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